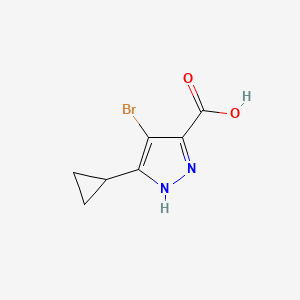
Benzyl(4-methoxybutyl)amine
Vue d'ensemble
Description
Benzyl(4-methoxybutyl)amine is an organic compound with the molecular formula C12H19NO . It consists of a benzyl group attached to a 4-methoxybutyl group via an amine functional group .
Synthesis Analysis
The synthesis of benzyl amines, such as Benzyl(4-methoxybutyl)amine, can be achieved through various methods. One common method involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . More recent literature suggests the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
Molecular Structure Analysis
The molecular structure of Benzyl(4-methoxybutyl)amine consists of a benzyl group (C6H5CH2) attached to a 4-methoxybutyl group via an amine functional group (NH2) .
Chemical Reactions Analysis
Amines, including Benzyl(4-methoxybutyl)amine, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .
Applications De Recherche Scientifique
Solid Phase Organic Synthesis
Benzyl(4-methoxybutyl)amine and its derivatives have been explored for their utility in solid phase organic synthesis. Specifically, electron-rich benzaldehyde derivatives have been utilized as linkers for solid phase organic synthesis, where reductive amination of these aldehydes with a model primary amine resulted in the corresponding benzylic secondary amines. These compounds were then further derivatized to produce ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating the versatility of benzylamine derivatives in synthetic organic chemistry (Swayze, 1997).
Inhibitor of Melanin Production
Benzyl(4-methoxybutyl)amine analogs have shown potential in the inhibition of melanin production, which is key to addressing hyper-pigmentation issues. A study on (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene synthesized from benzylamine derivatives, revealed its ability to inhibit tyrosinase activity and melanin production, alongside exhibiting UV-blocking effects and SOD-like activity. This suggests its application as a skin whitening agent (Choi et al., 2002).
Anticancer Compound Synthesis
Benzylamine derivatives have been utilized in the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands. These complexes were investigated for their potential as anticancer compounds. The study encompassed extensive physico-chemical characterization and theoretical calculations, highlighting the strong coordination bonds between the nitrogen atoms of the benzimidazole ring and the metallic centres, indicating their promising application in cancer therapy (Ghani & Mansour, 2011).
Environmental Applications
Benzylamine derivatives have also found applications in environmental science, particularly in the adsorption and removal of contaminants from water. Tertiary amine-functionalized adsorption resins, synthesized using derivatives of benzylamine, demonstrated high adsorption capacity for benzophenone-4, a common UV filter found in aquatic environments. The study highlighted the role of electrostatic attraction between the tertiary amine of the resin and the sulfonate group of benzophenone-4, underscoring the environmental relevance of these compounds in water treatment technologies (Zhou et al., 2018).
Safety And Hazards
The safety data sheet for Benzyl(4-methoxybutyl)amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Recent advances in the synthesis of benzyl amines suggest the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions . This could open up new possibilities for the synthesis and application of Benzyl(4-methoxybutyl)amine in the future.
Propriétés
IUPAC Name |
N-benzyl-4-methoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-10-6-5-9-13-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFSANWQHBGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672583 | |
| Record name | N-Benzyl-4-methoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(4-methoxybutyl)amine | |
CAS RN |
489428-61-7 | |
| Record name | N-Benzyl-4-methoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)








![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)


